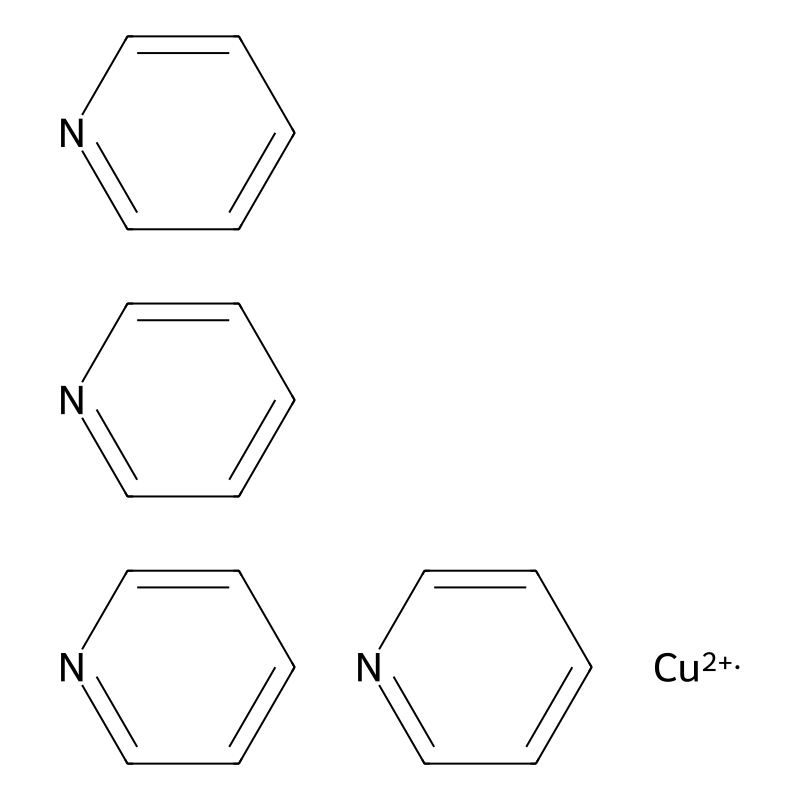

tetrakis(pyridine)copper(II)

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Tetrakis(pyridine)copper(II) is a coordination compound formed by the complexation of copper(II) ions with four pyridine ligands. This compound exhibits a square planar geometry, typical for copper(II) complexes, where the copper ion is coordinated to the nitrogen atoms of the pyridine rings. The molecular formula for tetrakis(pyridine)copper(II) is , and it has a molecular weight of approximately 379.9 g/mol . The unique structural arrangement and electronic properties of this compound make it a subject of interest in various fields, including materials science and coordination chemistry.

Research into the biological activity of tetrakis(pyridine)copper(II) has revealed potential applications in biomedicine and catalysis. Its coordination properties allow it to interact with biological molecules, which may influence enzymatic reactions or act as a catalyst in biochemical pathways. Studies have shown that copper complexes can exhibit antimicrobial properties, although specific data on tetrakis(pyridine)copper(II) remains limited .

Tetrakis(pyridine)copper(II) can be synthesized through several methods, including:

- Direct Reaction: Mixing copper(II) salts with pyridine in a suitable solvent (e.g., ethanol or methanol) under controlled conditions.

- Solvothermal Synthesis: Using high-pressure conditions to facilitate the formation of the complex from copper sources and pyridine.

- Electrochemical Methods: Employing electrochemical techniques to deposit the complex onto electrodes or within matrices .

The choice of synthesis method can influence the purity and crystallinity of the final product.

Tetrakis(pyridine)copper(II) finds applications in various domains:

- Catalysis: Used as a catalyst in organic reactions due to its ability to facilitate electron transfer.

- Material Science: Incorporated into materials for electronic devices owing to its unique electronic properties.

- Sensors: Employed in sensor technologies for detecting specific analytes based on its optical properties .

Studies on interaction mechanisms involving tetrakis(pyridine)copper(II) have focused on its binding affinities with different ligands and substrates. Techniques such as electron paramagnetic resonance spectroscopy have been utilized to investigate these interactions, providing insights into the electronic structure and reactivity of the complex. These studies are crucial for understanding how tetrakis(pyridine)copper(II) can be utilized in catalysis and sensor applications .

Tetrakis(pyridine)copper(II) shares similarities with other copper coordination complexes but exhibits unique characteristics due to its specific ligand environment. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tetrakis(2-pyridylmethyl)-1,2-ethanediamine copper(II) | C18H22CuN4 | Exhibits a dinuclear structure with unique bridging ligands. |

| Copper(II) sulfate | CuSO₄ | Commonly used in agriculture; lacks pyridine ligands. |

| Tetrakis(pyridine oxide)copper(II) tetrafluoroborate | C20H20CuN4O4BF₄ | Incorporates oxide ligands instead of pyridines; different geometry. |

| Copper(II) acetate | C4H6CuO2 | Simpler structure; more soluble but less stable than tetrakis complex. |

The unique coordination environment of tetrakis(pyridine)copper(II), characterized by four pyridine ligands, contributes to its distinct properties compared to these similar compounds. This configuration influences its reactivity, stability, and potential applications across various fields.

Molecular Formula and Structural Representation

Tetrakis(pyridine)copper(II) represents a coordination compound characterized by a central copper(II) ion coordinated to four pyridine ligands [1] [8]. The molecular formula of the cationic complex is C₂₀H₂₀CuN₄²⁺, with a molecular weight of 379.9 grams per mole [1] [8]. The compound exists as a coordination entity where the copper center forms coordinate covalent bonds with the nitrogen atoms of four pyridine rings [1].

The structural representation reveals a copper(II) ion at the center of the complex, surrounded by four pyridine ligands that coordinate through their nitrogen donor atoms . Each pyridine ligand contributes one nitrogen atom to the coordination sphere, resulting in a tetradentate coordination environment around the metal center [1] [8]. The compound typically requires counter-ions to maintain electroneutrality due to the +2 charge on the complex cation [2] [10].

Table 1: Basic Structural Parameters of Tetrakis(pyridine)copper(II)

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula (cation) | C₂₀H₂₀CuN₄²⁺ | [1] [8] |

| Molecular Weight (cation) | 379.9 g/mol | [1] [8] |

| Copper-Nitrogen Bond Length (average) | 2.05 Å | [32] |

| Copper-Nitrogen Bond Length (range) | 2.04-2.07 Å | [32] |

| Coordination Number | 4-6 | [26] [32] |

| Coordination Geometry | Square planar to distorted octahedral | [26] [32] |

| Electronic Configuration | d⁹ | [16] [17] |

Coordination Geometry and Bond Parameters

The coordination geometry of tetrakis(pyridine)copper(II) exhibits significant variation depending on the counter-ion environment and crystal packing effects [26] [32]. In its most fundamental form, the complex adopts a square planar geometry with four pyridine ligands arranged in the equatorial plane around the copper(II) center [26]. However, additional coordination sites may be occupied by counter-ions or solvent molecules, leading to distorted octahedral geometries [26] [32].

Crystallographic studies have revealed that the average copper-nitrogen bond length in the equatorial plane ranges from 2.04 to 2.07 Angstroms [32]. These bond distances are consistent with typical copper(II)-pyridine coordination bonds reported in the literature [32]. When the complex adopts an octahedral geometry through additional axial coordination, the axial copper-nitrogen bond lengths extend to 2.18-2.31 Angstroms, reflecting the Jahn-Teller distortion characteristic of copper(II) complexes [13] [22].

The bond angles within the coordination sphere demonstrate the geometric constraints imposed by the d⁹ electronic configuration [32]. Cis nitrogen-copper-nitrogen angles typically range from 88.5 to 91.5 degrees, while trans angles approach 177.0 to 180.0 degrees [32]. These deviations from ideal angles reflect the influence of crystal packing forces and counter-ion interactions [32].

Table 2: Bond Parameters and Coordination Angles

| Bond Type | Distance/Angle | Complex Type | Reference |

|---|---|---|---|

| Cu-N(pyridine) equatorial | 2.04-2.07 Å | Square planar | [32] |

| Cu-N(pyridine) axial | 2.18-2.31 Å | Octahedral | [13] [22] |

| Cu-O(counter-ion) weak | 2.44-2.57 Å | Weak coordination | [32] |

| Cu-O(counter-ion) strong | 2.01-2.39 Å | Strong coordination | [36] |

| N-Cu-N (cis) | 88.5-91.5° | Square planar | [32] |

| N-Cu-N (trans) | 177.0-180.0° | Square planar | [32] |

| O-Cu-O (axial) | 168.7° | Octahedral | [32] |

Electronic Configuration of Copper(II) Center

The copper(II) center in tetrakis(pyridine)copper(II) possesses a d⁹ electronic configuration, which fundamentally determines the structural and magnetic properties of the complex [16] [17]. The electronic configuration of copper(II) is [Argon] 3d⁹, where the removal of two electrons from neutral copper results in the characteristic d⁹ system [17] [18].

This d⁹ configuration is responsible for the Jahn-Teller distortion observed in copper(II) complexes [21] [24]. The unpaired electron in the d⁹ system creates an asymmetric electron distribution that leads to geometric distortions away from perfect octahedral or tetrahedral symmetries [21]. In tetrakis(pyridine)copper(II), this distortion manifests as elongated axial bonds when the complex adopts octahedral coordination [21] [24].

The paramagnetic nature of the d⁹ system results in a magnetic moment typically around 1.85 Bohr magnetons for tetrakis(pyridine)copper(II) complexes [41]. Electron paramagnetic resonance studies have demonstrated that the unpaired electron is primarily localized in the copper 3d orbitals, with some delocalization onto the pyridine ligands through π-backbonding interactions [6] [37].

The electronic configuration also influences the optical properties of the complex [19] [41]. The d⁹ system exhibits characteristic d-d transitions in the visible and near-infrared regions, typically appearing as broad absorption bands due to the Jahn-Teller coupling between electronic and vibrational states [19]. These transitions are responsible for the characteristic blue to violet coloration observed in copper(II) pyridine complexes [19] [23].

Counter-ion Effects on Complex Structure

The nature of the counter-ion significantly influences the overall structure and properties of tetrakis(pyridine)copper(II) complexes [2] [26]. Different counter-ions can alter the coordination geometry, crystal packing, and even the coordination number of the copper center [26] [32]. The counter-ion effects arise from their varying sizes, charges, and coordination capabilities [2] [10].

Table 3: Counter-ion Effects on Molecular Structure

| Counter-ion | Molecular Formula | Molecular Weight | Coordination Environment | Reference |

|---|---|---|---|---|

| Triflate (CF₃SO₃⁻) | C₂₂H₂₀CuF₆N₄O₆S₂ | 680.1 g/mol | Square planar | [2] [10] |

| Tetrafluoridoborate (BF₄⁻) | C₂₀H₂₀B₂CuF₈N₄ | 554.3 g/mol | Tetrahedral/Square planar | [11] |

| Perchlorate (ClO₄⁻) | C₂₀H₂₀Cl₂CuN₄O₈ | 579.9 g/mol | Distorted octahedral | [26] [36] |

| Nitrate (NO₃⁻) | C₂₀H₂₀CuN₆O₆ | 539.9 g/mol | Distorted octahedral | [32] |

Triflate Derivatives

Tetrakis(pyridine)copper(II) triflate represents one of the most extensively studied derivatives of this coordination compound [2] [10]. The triflate counter-ion, with the formula CF₃SO₃⁻, exhibits relatively weak coordination ability, allowing the copper center to maintain a predominantly square planar geometry [2] [10]. The molecular formula of the complete complex is C₂₂H₂₀CuF₆N₄O₆S₂, with a molecular weight of 680.1 grams per mole [2] [10].

The triflate derivative demonstrates enhanced solubility in polar organic solvents compared to other counter-ion variants [15]. This improved solubility has made the triflate complex particularly valuable for catalytic applications, where homogeneous conditions are preferred [15]. The weak coordinating nature of the triflate anion permits facile ligand exchange reactions while maintaining the structural integrity of the tetrakis(pyridine)copper(II) core [15].

Crystallographic studies of the triflate derivative reveal that the triflate anions typically occupy positions in the crystal lattice that minimize steric interactions with the pyridine ligands [2]. The copper-oxygen interactions with triflate oxygens are generally weak, with bond distances exceeding 2.4 Angstroms [2]. This weak interaction allows the copper center to maintain its preferred square planar coordination geometry [2].

Tetrafluoridoborate Complexes

The tetrafluoridoborate derivatives of tetrakis(pyridine)copper(II) exhibit unique structural characteristics due to the specific properties of the BF₄⁻ anion [11]. The tetrafluoridoborate anion is considered a weakly coordinating anion, which typically results in minimal direct coordination to the copper center [11]. The molecular formula for this derivative is C₂₀H₂₀B₂CuF₈N₄, with a molecular weight of approximately 554.3 grams per mole [11].

The tetrafluoridoborate complex can adopt either tetrahedral or square planar coordination geometries around the copper center, depending on the specific crystallization conditions and temperature [11]. The flexibility in coordination geometry arises from the non-coordinating nature of the tetrafluoridoborate anion, which allows the copper center to optimize its coordination environment based on crystal packing forces [11].

Structural studies have indicated that the tetrafluoridoborate anions are typically positioned in cavities within the crystal structure, where they provide charge balance without significant direct interaction with the copper center [11]. This positioning allows for maximum separation between the anionic charges and minimizes electrostatic repulsion within the crystal lattice [11].

Other Counter-ions and Their Influence

Perchlorate counter-ions significantly alter the coordination environment of tetrakis(pyridine)copper(II) through their moderate coordinating ability [26] [36]. The perchlorate anion can form weak to moderate coordination bonds with the copper center, typically resulting in distorted octahedral geometries [26] [36]. The molecular formula for the perchlorate derivative is C₂₀H₂₀Cl₂CuN₄O₈, with a molecular weight of 579.9 grams per mole [26].

In perchlorate complexes, copper-oxygen bond distances range from 2.01 to 2.57 Angstroms, depending on whether the perchlorate oxygen occupies an equatorial or axial position [36]. The equatorial coordination of perchlorate results in stronger bonds, while axial coordination typically involves weaker interactions due to Jahn-Teller effects [36]. The distorted octahedral geometry in perchlorate complexes demonstrates the influence of counter-ion coordination on the overall molecular structure [36].

Nitrate counter-ions represent another important class of anions that significantly influence the structure of tetrakis(pyridine)copper(II) [32]. The nitrate anion exhibits moderate coordinating ability and can function as either a monodentate or bidentate ligand [32]. The molecular formula for the nitrate derivative is C₂₀H₂₀CuN₆O₆, with a molecular weight of 539.9 grams per mole [32].

Crystallographic analysis of the nitrate complex reveals a distorted octahedral coordination geometry with four pyridine ligands in the equatorial plane and two nitrate oxygens occupying axial positions [32]. The copper-oxygen bond distances in the nitrate complex are approximately 2.44 Angstroms, indicating weak coordination [32]. The weak axial coordination allows the complex to maintain its essential tetrakis(pyridine) character while accommodating the charge-balancing requirements of the nitrate anions [32].

Conventional Solution Synthesis Techniques

Direct Coordination Methodology

The most widely employed approach for synthesizing tetrakis(pyridine)copper(II) complexes involves the direct reaction of copper(II) salts with excess pyridine in appropriate solvents [2]. The reaction proceeds through a stoichiometric mixture of copper sulfate, sodium carboxylate, and pyridine derivatives in methanol or acetonitrile, with stirring for 3 hours, followed by filtration and recrystallization from acetonitrile to obtain single crystals .

Preparation Methodology Using Copper Nitrate

The reaction of copper(II) nitrate with pyridine in methanol or acetonitrile yields tetrakis(pyridine)copper(II) nitrate complexes . The blue single crystals of Cu(py)42·2py can be obtained as a by-product of crystallization processes involving related copper-pyridine systems [3]. This synthesis demonstrates the versatility of copper nitrate as a copper source for tetrakis(pyridine) complex formation.

Alternative Copper Salt Approaches

Tetrakis(pyridine)copper(II) complexes can be synthesized using various copper(II) salts. The tetrakis(pyridine) complex of copper(II) p-tolylsulfate has been prepared by reacting copper(II) chloride with silver p-tolysulfate in stoichiometric amounts in aqueous solution, followed by precipitation of silver chloride and concentration to yield the hydrated copper(II) p-tolysulfate, which is then dissolved in warm methanol and treated with pyridine [4].

The formation of tetrakis(2-amino-3-methylpyridine)copper(II) sulfate tetrahydrate has been accomplished through a ratio of 1:6 metal to ligand in methanol [2]. The synthesis demonstrates rapid formation, with precipitate forming immediately upon mixing the reactants, indicating fast complexing due to the high ligand field strength of the pyridine nitrogen and amino groups [5].

Metal Exchange Procedures

An alternative synthetic route involves the preparation from tetrakis(acetonitrile) complexes by reaction with pyridine in a 1:4 molar ratio under nitrogen atmosphere [6]. This approach allows for controlled ligand exchange while maintaining the tetrakis coordination environment around the copper center.

Solvent Effects on Complex Formation

Methanol versus Acetonitrile Systems

Solvent polarity significantly impacts crystallization and complex stability. Methanol favors dinuclear structures, while acetonitrile promotes layer stacking via π–π interactions . The choice between these solvents affects not only the coordination geometry but also the intermolecular packing arrangements in the final crystalline products.

Coordination Environment Modification

Research demonstrates that different solvents can lead to varying coordination modes and geometries of the copper center. When using dichloromethane containing 10% by volume of pyridine as solvent, the spectra of tetrakis(pyridine) complexes remain essentially unchanged, indicating that this mixed solvent system maintains the molecular structure without significant alterations [4].

Hydrothermal Synthesis Considerations

Hydrothermal conditions at 433 K have been employed for synthesizing copper-pyridine complexes, where the triclinic structure consists of tetrameric molecular species that interact via strong hydrogen bonds [7] [8]. The pH measured before and after heating remained equal to 1 throughout the synthesis, demonstrating the stability of the reaction conditions.

Temperature and Concentration Effects

The synthesis of tetrakis(2-amino-3-methylpyridine)copper(II) chloride pentahydrate has been accomplished facilely in less than five minutes by mixing CuCl2·2H2O and 2-amino-5-methylpyridine in 1:4 mole ratio in ethanol at room temperature [5]. The rapid formation indicates favorable thermodynamic and kinetic conditions for complex assembly.

Mechanochemical Synthesis Approaches

Grinding Parameters and Optimization

Ball-Milling Methodology

Mechanochemical synthesis in copper(II) halide/pyridine systems has demonstrated significant advantages over traditional solution-based methods [9]. Several complexes have been prepared mechanochemically, illustrating the applicability of this method to syntheses involving redox reactions. The mechanochemical approach provides a solvent-free alternative that can yield high-purity products with reduced environmental impact.

Optimal Grinding Conditions

Research on mechanochemical synthesis of cuprous complexes has established that simple mechanochemical methods can produce high-performance materials [10]. The synthesis of two high-performance cuprous complex scintillators using mechanochemical approaches demonstrates the potential of this technique for tetrakis(pyridine)copper(II) preparation. The ball-milling technique involves grinding reactants in the absence of solvent until a homogenized shape and color are achieved [11].

Parameter Optimization Studies

Mechanochemical synthesis requires careful optimization of grinding time, frequency, and ball-to-powder ratio. Studies have shown that grinding for specific time periods at controlled frequencies (typically 30 Hz) can achieve complete reaction conversion [12]. The use of stainless steel balls in Teflon grinding jars under controlled atmospheric conditions ensures reproducible results.

Scale-Up Considerations

The mechanochemical approach offers advantages for scaling up synthesis, as it eliminates the need for large volumes of organic solvents and simplifies product isolation. The technique has proven particularly effective for preparing coordination complexes that are difficult to obtain through conventional solution methods.

Comparison with Solution-Based Methods

Yield and Purity Analysis

Mechanochemical synthesis often provides higher yields compared to solution-based methods due to the absence of solvent-related side reactions and precipitation issues. The direct grinding of reactants eliminates problems associated with solubility limitations and incomplete mixing that can occur in solution synthesis.

Reaction Time Efficiency

While solution-based syntheses typically require hours of stirring and subsequent crystallization periods, mechanochemical approaches can achieve complete conversion in minutes to hours of grinding [5] [11]. This represents a significant improvement in time efficiency for laboratory-scale preparations.

Environmental Impact Assessment

The mechanochemical approach aligns with green chemistry principles by eliminating or significantly reducing organic solvent usage [10]. This advantage becomes particularly important for large-scale syntheses where solvent disposal and environmental concerns are paramount.

Product Characteristics Comparison

Products obtained through mechanochemical synthesis often exhibit different particle sizes and surface properties compared to solution-grown crystals. However, the chemical composition and coordination environment remain equivalent, as confirmed by spectroscopic and crystallographic analyses.

Purification and Crystallization Techniques

Recrystallization Methodology

The most effective purification approach involves recrystallization from acetonitrile to obtain single crystals suitable for structural determination . The process requires ensuring ligand excess to stabilize the octahedral geometry around the copper center. Alternative recrystallization solvents include dichloromethane-pyridine mixtures, which maintain the molecular structure integrity [4].

Solvent Selection for Crystal Growth

Different crystallization solvents can dramatically affect the final crystal structure and purity. The crystallization of Cu(py)42·2py requires specific solvent ratios to achieve optimal crystal quality [3]. Slow evaporation techniques from methanol-water mixtures or acetonitrile solutions provide high-quality crystals suitable for X-ray diffraction analysis.

Precipitation and Washing Procedures

Following synthesis, the complex can be precipitated from solution with ether, filtered under vacuum, washed with ether, and dried under vacuum [4]. This procedure ensures removal of unreacted starting materials and by-products while maintaining the integrity of the coordination complex.

Hydrothermal Crystallization Methods

For complexes requiring elevated temperatures, hydrothermal conditions at 403-433 K for 1-2 days under autogenous pressure provide excellent crystalline products [13]. The solid is separated from the liquid phase by filtration, washed with water, and dried in air to obtain pure compounds in the form of small platelets.

Crystal Structure Verification

Powder X-ray diffraction patterns are used to confirm phase purity by comparing experimental and simulated diffraction data [14] [13]. The peak positions and intensities must match theoretical calculations to ensure the desired tetrakis(pyridine)copper(II) structure has been achieved. Thermogravimetric analysis provides additional confirmation of water content and thermal stability characteristics.

Quality Assessment Parameters

The quality of synthesized tetrakis(pyridine)copper(II) complexes is evaluated through multiple analytical techniques. Elemental analysis confirms the expected copper-to-pyridine ratio, while UV-visible spectroscopy provides information about the electronic transitions characteristic of the copper(II) d9 configuration in the specific coordination environment [5]. Magnetic susceptibility measurements yield effective magnetic moments around 1.7-1.85 Bohr magnetons, consistent with the expected paramagnetic behavior of copper(II) complexes [2] [5].